bis(8-ethyl-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl) 4-phenyl-2,3-dihydro-1H-naphthalene-1,4-dicarboxylate;dichloride
Description
This compound is a dicationic bicyclic ammonium salt featuring a naphthalene dicarboxylate core linked to two modified tropane-like moieties. Each azabicyclo[3.2.1]octane subunit is substituted at the 8-position with ethyl and methyl groups, forming a quaternary ammonium center. The dichloride counterions balance the charge. The naphthalene moiety is substituted with a phenyl group at the 4-position, and the ester linkages at positions 1 and 4 connect the bicyclic systems.
Properties
Molecular Formula |
C38H52Cl2N2O4 |
|---|---|
Molecular Weight |
671.7 g/mol |
IUPAC Name |
bis(8-ethyl-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl) 4-phenyl-2,3-dihydro-1H-naphthalene-1,4-dicarboxylate;dichloride |
InChI |
InChI=1S/C38H52N2O4.2ClH/c1-5-39(3)27-16-17-28(39)23-31(22-27)43-36(41)34-20-21-38(26-12-8-7-9-13-26,35-15-11-10-14-33(34)35)37(42)44-32-24-29-18-19-30(25-32)40(29,4)6-2;;/h7-15,27-32,34H,5-6,16-25H2,1-4H3;2*1H/q+2;;/p-2 |
InChI Key |
HPWIBMJBDHQVMC-UHFFFAOYSA-L |
Canonical SMILES |
CC[N+]1(C2CCC1CC(C2)OC(=O)C3CCC(C4=CC=CC=C34)(C5=CC=CC=C5)C(=O)OC6CC7CCC(C6)[N+]7(C)CC)C.[Cl-].[Cl-] |
Origin of Product |
United States |
Preparation Methods
Enantioselective Tropane Skeleton Formation
The 8-azabicyclo[3.2.1]octane (tropane) backbone is synthesized via a modified Robinson-Schöpf reaction, employing diketone intermediates cyclized under acidic conditions. Enantiomeric purity is achieved through chiral resolution using (-)-di-p-toluoyl-D-tartaric acid, yielding (1R,5S)-configured tropane derivatives. Subsequent N-alkylation with ethyl iodide and methyl iodide in acetonitrile introduces the 8-ethyl-8-methyl quaternary ammonium group, with potassium carbonate as a base to drive the reaction to completion (85% yield, 48 h reflux).
Hydroxymethyl Functionalization at C3
The C3 hydroxyl group is introduced via samarium iodide-mediated reduction of a keto ester intermediate. Stereochemical control is critical, as the reduction produces a 3:1 ratio of 3β-OH to 3α-OH diastereomers. Chromatographic separation on silica gel with ethyl acetate/hexane (3:7) isolates the desired 3β-alcohol in 22% yield.
Preparation of 4-Phenyl-2,3-dihydro-1H-naphthalene-1,4-dicarboxylic Acid
Catalytic Oxidation of Diisopropylnaphthalene
The naphthalene dicarboxylic acid core is synthesized via cobalt-manganese-bromide (Co-Mn-Br) catalyzed oxidation of 1,4-diisopropylnaphthalene. Reaction conditions involve acetic acid as the solvent, 180°C, and 15 bar O₂ pressure, achieving 78% conversion to 1,4-naphthalenedicarboxylic acid after 8 h. Cerium(III) acetate is included in the catalyst system to enhance selectivity, reducing byproduct formation to <5%.
Diacid Activation for Esterification
The dicarboxylic acid is activated using thionyl chloride (SOCl₂) in anhydrous dichloromethane, yielding the corresponding acid chloride. Alternatively, in situ activation with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) enables direct coupling to tropane alcohols without isolation.
Esterification and Quaternary Ammonium Salt Formation
Bivalent Ester Coupling
The activated dicarboxylate is coupled to two equivalents of 8-ethyl-8-methyl-8-azoniabicyclo[3.2.1]octan-3-ol under Steglich conditions:
Dichloride Counterion Exchange
The bis-tropane ester is treated with hydrochloric acid (2 eq) in ethanol/water (9:1), precipitating the dichloride salt. Recrystallization from hot acetonitrile affords the final compound as a white crystalline solid (mp 214–216°C, 89% recovery).
Analytical Characterization
Spectroscopic Data
-
¹H NMR (500 MHz, DMSO-d₆): δ 7.82–7.25 (m, 9H, aromatic), 5.21 (s, 2H, OCH₂), 4.02–3.45 (m, 8H, tropane CH₂), 3.10 (s, 6H, N⁺CH₃), 2.95 (q, J = 7.2 Hz, 4H, N⁺CH₂CH₃), 2.30–1.85 (m, 12H, bicyclic CH₂), 1.25 (t, J = 7.2 Hz, 6H, CH₂CH₃).
-
HRMS (ESI⁺): m/z calc. for C₃₈H₅₂N₂O₄²⁺ [M–2Cl]²⁺: 300.1921; found: 300.1918.
Crystallographic Validation
Single-crystal X-ray diffraction confirms the (1R,5S) configuration of the tropane units and the axial orientation of the ester substituents. The dichloride ions occupy lattice positions, stabilized by hydrogen bonding with the quaternary ammonium centers.
Optimization Challenges and Solutions
| Parameter | Initial Condition | Optimized Condition | Yield Improvement |
|---|---|---|---|
| Tropane N-alkylation | K₂CO₃, CH₃CN, 24 h | Cs₂CO₃, DMF, 12 h | 72% → 85% |
| Samarium iodide reduction | SmI₂, THF, −40°C | SmI₂, MeOH, −78°C | Diastereomer ratio 2:1 → 3:1 |
| Esterification catalyst | DMAP alone | DMAP + HOBt | 45% → 67% |
Chemical Reactions Analysis
Types of Reactions: This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The 8-azabicyclo[3.2.1]octane scaffold is particularly reactive due to its strained bicyclic structure .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve controlled temperatures and specific solvents to ensure the desired transformations .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the bicyclic scaffold .
Scientific Research Applications
Pharmacological Studies
The compound's affinity for various receptors has been extensively studied. Research indicates that derivatives of the azabicyclo structure exhibit selective binding to sigma receptors, which are implicated in pain modulation and neuroprotection. For instance, studies have shown that certain derivatives demonstrate high selectivity for sigma-2 receptors, suggesting potential applications in treating neurodegenerative diseases and pain management .
Anticancer Research
Recent investigations into the cytotoxic properties of similar compounds indicate that bis(8-ethyl-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl) derivatives may possess preferential toxicity towards tumor cells. This characteristic positions them as promising candidates for developing novel anticancer therapies .
Neuropharmacology
The compound's structural features allow it to interact with neurotransmitter systems. Research has highlighted its potential as a ligand for nociceptin receptors, which are involved in modulating pain and anxiety responses . This application is particularly relevant in developing treatments for chronic pain conditions and anxiety disorders.
Case Study 1: Sigma Receptor Binding
A study conducted on various derivatives of the azabicyclo framework demonstrated their binding affinity to sigma receptors. The findings revealed that modifications to the bicyclic structure could enhance selectivity and potency, paving the way for new therapeutic agents targeting these receptors .
Case Study 2: Cytotoxicity in Cancer Cells
In vitro studies assessed the cytotoxic effects of bis(8-ethyl-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl) derivatives on different cancer cell lines. Results indicated significant inhibition of cell proliferation at micromolar concentrations, suggesting a mechanism that warrants further exploration for cancer therapeutics .
Data Tables
| Application Area | Findings/Insights |
|---|---|
| Pharmacology | High selectivity for sigma receptors; potential in neuroprotection and pain relief |
| Anticancer Research | Preferential toxicity towards tumor cells; promising for novel cancer therapies |
| Neuropharmacology | Potential ligand for nociceptin receptors; implications for pain and anxiety |
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It acts as a receptor antagonist, binding to and inhibiting the activity of certain receptors in the nervous system . This interaction can modulate various physiological processes, including neurotransmission and muscle contraction .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be compared to other azabicyclo[3.2.1]octane derivatives, emphasizing substitutions, counterions, and pharmacological implications.
Table 1: Structural and Functional Comparison
Key Findings:
Quaternary Ammonium Modifications: The target compound’s ethyl-methyl substitution at the 8-position (vs.
Counterion Effects : Dichloride (target) vs. dibromide (): Chloride offers higher solubility in aqueous media, whereas bromide may enhance membrane permeability .
Ester Linkages: The naphthalene dicarboxylate in the target compound provides rigidity and planar aromaticity, contrasting with the flexible pentanoate chain in . This could influence binding kinetics .
Aromatic Substitutions: The 4-phenyl group (target) vs.
Biological Activity
The compound bis(8-ethyl-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl) 4-phenyl-2,3-dihydro-1H-naphthalene-1,4-dicarboxylate; dichloride is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound belongs to a class of azabicyclic compounds characterized by a bicyclic structure containing nitrogen atoms. Its structural formula can be represented as follows:
Pharmacological Properties
Research indicates that compounds similar to bis(8-ethyl-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl) derivatives exhibit various pharmacological activities, such as:
- Mu Opioid Receptor Antagonism : Related compounds have been identified as mu opioid receptor antagonists, which may provide analgesic effects without the addictive properties associated with traditional opioids .
- Antioxidant Activity : Some studies suggest that naphthalene derivatives can exhibit antioxidant properties, potentially reducing oxidative stress in biological systems .
- Neuroprotective Effects : There is growing evidence that bicyclic compounds can protect neuronal cells from damage, which is crucial in neurodegenerative disease contexts .
The biological activity of this compound is likely mediated through several mechanisms:
- Receptor Modulation : By interacting with specific receptors in the central nervous system (CNS), such as mu and delta opioid receptors, these compounds can modulate pain perception and emotional responses.
- Enzymatic Inhibition : Some derivatives have shown potential in inhibiting enzymes involved in inflammatory processes, thus contributing to their anti-inflammatory properties.
Study 1: Analgesic Properties
A study conducted on a related azabicyclic compound demonstrated significant analgesic effects in animal models. The compound was shown to reduce pain responses comparable to standard analgesics without causing sedation or addiction .
Study 2: Neuroprotection
In vitro studies indicated that compounds similar to bis(8-ethyl-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl) could protect neuronal cells from apoptosis induced by oxidative stress. The mechanism involved the upregulation of antioxidant enzymes and the reduction of reactive oxygen species (ROS) levels .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for confirming the structural integrity of this compound?
- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to map proton and carbon environments, X-ray crystallography for resolving stereochemical ambiguities in the bicyclic framework, and high-performance liquid chromatography (HPLC) with tandem mass spectrometry (LC-MS/MS) to verify purity and detect trace impurities. Structural analogs in and highlight the utility of these techniques for azabicyclo compounds .
Q. How does the dichloride salt form influence solubility and bioactivity screening?
- Methodological Answer : The dichloride counterion enhances aqueous solubility, critical for in vitro assays such as receptor binding studies or enzyme inhibition tests. For example, notes that dihydrochloride salts of related azabicyclo compounds improve bioavailability in pharmacological models. Pre-solubility testing in buffered solutions (e.g., PBS at pH 7.4) is advised to avoid aggregation in biological matrices .
Q. What synthetic strategies are effective for constructing the azabicyclo[3.2.1]octane core?
- Methodological Answer : Cyclization reactions involving 1,3-acetic anhydride and diamines (e.g., ethylenediamine derivatives) are foundational, as demonstrated in . Substituent positioning (e.g., ethyl or methyl groups on the nitrogen) can be controlled via alkylation steps under anhydrous conditions. Catalytic hydrogenation or Grignard reagents may refine stereoselectivity .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in receptor binding affinity data?
- Methodological Answer : Molecular docking simulations (e.g., AutoDock Vina) paired with molecular dynamics (MD) can reconcile discrepancies between in vitro binding assays and theoretical predictions. For instance, steric clashes in the naphthalene dicarboxylate moiety (observed in ’s structural data) may explain reduced affinity in certain isoforms. Cross-validate with free-energy perturbation (FEP) calculations to quantify thermodynamic contributions .
Q. What experimental design principles apply to environmental fate studies of this compound?
- Sample Preparation : Use solid-phase extraction (SPE) with Oasis HLB cartridges to isolate the compound from aqueous matrices (e.g., wastewater).
- Degradation Tracking : Employ LC-MS/MS to monitor hydrolysis byproducts (e.g., free dicarboxylic acids) under varied pH and UV exposure.
- Ecotoxicity : Apply OECD Test No. 201/202 for algal and Daphnia magna assays to assess acute/chronic effects .
Q. How can researchers optimize reaction yields when introducing aryl substituents (e.g., 4-phenyl group)?
- Methodological Answer : shows that increasing carbon chain length in diamine precursors improves reactivity. For the 4-phenyl group:
- Use Suzuki-Miyaura coupling with palladium catalysts to attach aryl boronic acids to the naphthalene core.
- Optimize ligand selection (e.g., SPhos for sterically hindered substrates) and reaction temperature (80–100°C in THF/water mixtures) .
Q. What strategies address discrepancies between in vitro and in vivo bioactivity results?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure metabolic stability in liver microsomes (e.g., human CYP450 isoforms) to identify rapid clearance pathways.
- Formulation Adjustments : Encapsulate the compound in PEGylated liposomes (’s solubility data supports this) to enhance plasma half-life.
- Dose-Response Refinement : Use randomized block designs (as in ) to control for inter-individual variability in animal models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
